(2E)-2-(2,3-dimethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound that belongs to the class of thiazolotriazines This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and substituted with dimethoxyphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactionsThe final steps involve the addition of the dimethoxyphenyl and fluorophenyl groups under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the purity of the final product. The use of catalysts and solvents is optimized to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products, depending on the reagents and conditions used .
Scientific Research Applications
(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.
Dichloroaniline: Another compound with a similar aromatic ring structure but different substituents.
Uniqueness
(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-6-[(4-FLUOROPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its specific combination of thiazole and triazine rings, along with the dimethoxyphenyl and fluorophenyl substituents.
Properties
Molecular Formula |
C21H16FN3O4S |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
(2E)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16FN3O4S/c1-28-16-5-3-4-13(18(16)29-2)11-17-20(27)25-21(30-17)23-19(26)15(24-25)10-12-6-8-14(22)9-7-12/h3-9,11H,10H2,1-2H3/b17-11+ |
InChI Key |
KNNHQDKCPJYCIU-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.